N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)ethanediamide
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Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)ethanediamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzylpiperidine moiety and a fluorophenyl group linked through an oxalamide bridge. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetBeta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a key player in the development of Alzheimer’s disease .
Mode of Action
This could potentially alter the production of beta-amyloid peptide, thereby influencing the progression of diseases such as Alzheimer’s .
Biochemical Pathways
Given its potential target, it may be involved in the amyloidogenic pathway, specifically in the cleavage of the amyloid precursor protein (app) by beta-secretase 1 .
Result of Action
If it indeed targets beta-secretase 1, its action could potentially result in the reduced production of beta-amyloid peptide, thereby influencing the progression of alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: The synthesis begins with the preparation of the benzylpiperidine intermediate. This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished by reacting the benzylpiperidine intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Oxalamide Bridge: The final step involves the formation of the oxalamide bridge. This can be achieved by reacting the intermediate with oxalyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and fluorophenyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as a modulator of neurological receptors.
Pharmacology: Research focuses on its interaction with specific receptors and its potential as a drug candidate for treating neurological disorders.
Biology: The compound is used in studies to understand its effects on cellular pathways and its potential as a tool for probing biological systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzylpiperidin-4-yl)methyl)-N-(3-chlorophenyl)oxalamide
- N-((1-benzylpiperidin-4-yl)methyl)-N-(3-methylphenyl)oxalamide
- N-((1-benzylpiperidin-4-yl)methyl)-N-(3-nitrophenyl)oxalamide
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)ethanediamide, also known as CAS Number 953201-14-4, has emerged as a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzylpiperidine Moiety : This component is crucial for receptor interaction, particularly in neurological pathways.
- Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may influence the binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄F₂N₄O₂ |
Molecular Weight | 369.4 g/mol |
CAS Number | 953201-14-4 |
Research indicates that this compound acts primarily as a modulator of specific receptors in the central nervous system. Its biological activity can be attributed to several mechanisms:
- Receptor Binding : The compound has shown affinity for various receptors, including chemokine receptors, which play a role in immune response and inflammation.
- Inhibition of Cellular Pathways : Studies indicate that this compound can inhibit pathways related to cell migration and inflammation, making it a candidate for treating diseases characterized by excessive inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the benzylpiperidine structure significantly alter the biological activity of the compound. For instance:
- Alkyl Substituents : Introducing different alkyl groups can enhance binding potency and selectivity towards specific receptors.
- Fluorine Substitution : The fluorine atom's position and electronic properties can affect the compound's lipophilicity and overall pharmacokinetics, leading to improved bioavailability .
Antiviral Activity
Recent studies have evaluated the antiviral properties of derivatives related to this compound. In vitro tests showed moderate activity against viruses such as HSV-1 and CVB-2, with one derivative demonstrating a cytotoxic concentration (CC50) of 92 μM in Vero cells .
Chemokine Receptor Modulation
A notable study highlighted the compound's role as an antagonist for CCR3 receptors, which are involved in allergic responses and asthma. The introduction of N-(ureidoalkyl) substituents significantly improved binding potency from micromolar to low nanomolar ranges, indicating that structural modifications can enhance therapeutic effects .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-18-7-4-8-19(13-18)24-21(27)20(26)23-14-16-9-11-25(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGDVPOZUUHBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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